2-(2-cyanophenoxy)-N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide
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Overview
Description
2-(2-cyanophenoxy)-N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide is a complex organic compound that features a combination of functional groups, including a cyanophenoxy group, a nitrophenyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyanophenoxy)-N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the cyanophenoxy intermediate: This step might involve the reaction of 2-cyanophenol with an appropriate halogenated compound under basic conditions to form the cyanophenoxy group.
Synthesis of the nitrophenyl intermediate: The nitrophenyl group can be introduced through nitration of a suitable aromatic precursor.
Condensation reaction: The final step could involve the condensation of the cyanophenoxy intermediate with the nitrophenyl intermediate in the presence of an appropriate catalyst to form the desired acetohydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-cyanophenoxy)-N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-cyanophenoxy)-N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be determined by the nature of these interactions and the downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-cyanophenoxy)-N’-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide: Similar structure with a different position of the nitro group.
2-(2-cyanophenoxy)-N’-[(1E,2E)-3-(3-aminophenyl)prop-2-en-1-ylidene]acetohydrazide: Similar structure with an amino group instead of a nitro group.
Uniqueness
The unique combination of functional groups in 2-(2-cyanophenoxy)-N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2-cyanophenoxy)-N-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c19-12-15-7-1-2-9-17(15)26-13-18(23)21-20-10-4-6-14-5-3-8-16(11-14)22(24)25/h1-11H,13H2,(H,21,23)/b6-4+,20-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVCLFIQXROFJK-PHNSAVJNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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